14-Anhydrodigitoxigenin

Beschreibung

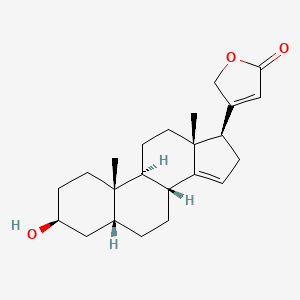

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZKNUSMJAEKJ-HHALRHBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268729 |

Source

|

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-20-4 |

Source

|

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4321-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 14-Anhydrodigitoxigenin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds known for their effects on cardiac muscle. As a derivative of digitoxigenin, it shares the core steroidal structure but is distinguished by the absence of a hydroxyl group at the 14th position, resulting in a double bond within the C/D ring fusion. This structural modification significantly influences its biological activity, primarily as an inhibitor of the Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 14-Anhydrodigitoxigenin. It includes a detailed summary of its quantitative data, experimental protocols for relevant assays, and a visualization of the key signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

14-Anhydrodigitoxigenin is a C23 steroid derivative with the systematic IUPAC name (5β)-3β-hydroxy-carda-14,20(22)-dienolide. Its chemical structure is characterized by a steroid nucleus with a cis-fusion between the A/B and C/D rings, a β-oriented hydroxyl group at the C-3 position, and an unsaturated butyrolactone ring attached at the C-17 position. The key distinguishing feature is the double bond between C-14 and C-15, resulting from the formal dehydration of digitoxigenin.

Table 1: Physicochemical Properties of 14-Anhydrodigitoxigenin

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₃₂O₃ | [1][2] |

| Molecular Weight | 356.5 g/mol | [1][2] |

| CAS Number | 4321-20-4 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 186 - 188 °C | |

| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Purity | ≥98% | |

| SMILES | O[C@H]1CC[C@@]2(C)--INVALID-LINK--([H])C1 | |

| InChI | InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 |

Synthesis and Isolation

While 14-Anhydrodigitoxigenin can be found as a natural product, it is often prepared semi-synthetically from more abundant cardiac glycosides like digitoxigenin. The primary transformation involves the dehydration of the 14β-hydroxyl group of digitoxigenin.

General Synthesis Protocol: Dehydration of Digitoxigenin

A common method for the synthesis of 14-Anhydrodigitoxigenin involves the acid-catalyzed dehydration of digitoxigenin.

Experimental Protocol:

-

Dissolution: Dissolve digitoxigenin in a suitable organic solvent such as acetic acid or a mixture of methanol and sulfuric acid.

-

Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.

-

Reaction: Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or chloroform.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 14-Anhydrodigitoxigenin.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Biological Activity and Mechanism of Action

The primary biological target of 14-Anhydrodigitoxigenin, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells.

Inhibition of Na+/K+-ATPase

14-Anhydrodigitoxigenin binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction.

One study reported that 14-Anhydrodigitoxigenin at a concentration of 10 µM reduces the activity of guinea pig heart Na+/K+-ATPase by 15%.

Anticancer Activity

Recent research has focused on the potential of cardiac glycosides as anticancer agents. The inhibition of Na+/K+-ATPase by these compounds can trigger a cascade of downstream signaling events that can lead to apoptosis and inhibition of cell proliferation in cancer cells. While specific data for 14-Anhydrodigitoxigenin is limited, studies on the parent compound, digitoxigenin, and its derivatives have shown potent anticancer activity against various cancer cell lines. For instance, digitoxin has demonstrated IC50 values in the nanomolar range against renal, breast, and melanoma cancer cell lines.

Table 2: Reported Anticancer Activities of Related Cardenolides

| Compound | Cell Line | IC₅₀ Value | Reference(s) |

| Digitoxin | TK-10 (renal adenocarcinoma) | 3 - 33 nM | |

| Digitoxin | MCF-7 (breast adenocarcinoma) | 3 - 33 nM | |

| Digitoxin | UACC-62 (melanoma) | 3 - 33 nM | |

| Digitoxin | K-562 (leukemia) | 6.4 ± 0.4 nM | |

| Digitoxigenin neoglycoside (Dg18) | A549 (lung adenocarcinoma) | 10 ± 1 nM | |

| Digitoxigenin neoglycoside (Dg12) | A549 (lung adenocarcinoma) | 1600 ± 400 nM |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds on Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

-

ATP solution (100 mM)

-

Malachite Green Reagent for phosphate detection

-

14-Anhydrodigitoxigenin stock solution in DMSO

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of 14-Anhydrodigitoxigenin in the assay buffer.

-

Add the diluted compound and the Na+/K+-ATPase enzyme solution to the wells of a microplate. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

14-Anhydrodigitoxigenin stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 14-Anhydrodigitoxigenin in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathway

The inhibition of Na+/K+-ATPase by cardiac glycosides like 14-Anhydrodigitoxigenin initiates a complex signaling cascade that goes beyond simple ion gradient disruption. This can lead to the activation of various downstream pathways, including the Src kinase and the Ras/Raf/MEK/ERK signaling cascade, which are crucial in regulating cell growth, proliferation, and survival.

Caption: Signaling pathway initiated by 14-Anhydrodigitoxigenin.

Conclusion

14-Anhydrodigitoxigenin is a significant cardenolide with well-defined chemical properties and a primary mechanism of action centered on the inhibition of Na+/K+-ATPase. This activity not only explains its cardiotonic effects but also forms the basis for its emerging potential as an anticancer agent. The provided technical information, including physicochemical data, synthesis outlines, and detailed experimental protocols, offers a solid foundation for further research and development of this compound. The elucidation of its impact on downstream signaling pathways, such as the Src-ERK cascade, opens new avenues for therapeutic applications and warrants deeper investigation. This guide serves as a comprehensive resource to facilitate and inspire future studies into the pharmacological potential of 14-Anhydrodigitoxigenin.

References

The Core Mechanism of Action of 14-Anhydrodigitoxigenin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds. It is a derivative of digitoxigenin, which is the aglycone of the cardiac glycoside digitoxin. While cardiac glycosides have a long history in the treatment of heart failure, there is a growing body of evidence suggesting their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the core mechanism of action of 14-anhydrodigitoxigenin, focusing on its molecular target, downstream signaling effects, and its potential as a therapeutic agent. Due to the limited availability of specific quantitative data for 14-anhydrodigitoxigenin, this guide incorporates data from closely related digitoxigenin derivatives to provide a comprehensive understanding of its probable mechanism of action.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of 14-anhydrodigitoxigenin, like other cardiac glycosides, is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

14-Anhydrodigitoxigenin binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. An early study indicated that 14-anhydrodigitoxigenin reduces the activity of guinea pig heart Na+/K+-ATPase by 15% at a concentration of 10 µM[1]. The alteration at the C14 position, an anhydro bridge, is known to significantly impact the cardiac activity of these glycosides, suggesting a critical role in its interaction with Na+/K+-ATPase.

Downstream Consequences of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by 14-anhydrodigitoxigenin triggers a cascade of downstream events:

-

Increased Intracellular Sodium: The immediate consequence of Na+/K+-ATPase inhibition is an increase in the intracellular concentration of Na+ ions.

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX), a membrane protein that normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient across the membrane leads to a decrease in Ca2+ efflux and can even reverse the direction of the exchanger, causing an influx of Ca2+. This results in a significant increase in the intracellular Ca2+ concentration.

-

Induction of Apoptosis: The sustained elevation of intracellular Ca2+ is a key trigger for apoptosis, or programmed cell death. This occurs through the activation of various Ca2+-dependent signaling pathways and the induction of mitochondrial stress.

Signaling Pathways Activated by 14-Anhydrodigitoxigenin

The inhibition of Na+/K+-ATPase by 14-anhydrodigitoxigenin initiates a complex network of intracellular signaling pathways that can lead to apoptosis in cancer cells.

Potential as an Anti-Cancer Agent

The ability of cardiac glycosides to induce apoptosis in cancer cells has led to significant interest in their development as anti-cancer therapeutics. While specific data for 14-anhydrodigitoxigenin is limited, studies on related digitoxigenin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Quantitative Data on Related Digitoxigenin Derivatives

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Digitoxigenin-α-L-rhamno-pyranoside | HeLa | Cervical Cancer | 35.2 ± 1.6 nM | [2] |

| Digitoxigenin-α-L-amiceto-pyranoside | HeLa | Cervical Cancer | 38.7 ± 1.3 nM | [2] |

| AMANTADIG (a digitoxigenin derivative) | DU145 | Prostate Cancer | Not specified, but showed strong synergism with docetaxel | [1] |

| AMANTADIG (a digitoxigenin derivative) | PC-3 | Prostate Cancer | Not specified, but showed strong synergism with docetaxel | [1] |

These data suggest that modifications to the digitoxigenin core can result in compounds with significant and selective anti-cancer activity.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

14-Anhydrodigitoxigenin or other test compounds

-

Malachite Green reagent for Pi detection

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare serial dilutions of 14-anhydrodigitoxigenin in the assay buffer.

-

Add 50 µL of the Na+/K+-ATPase enzyme preparation to each well of a 96-well plate.

-

Add 25 µL of the test compound dilutions to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, LNCaP)

-

Complete cell culture medium

-

14-Anhydrodigitoxigenin or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator and microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with the test compound

-

Fixation and permeabilization buffers

-

TdT reaction mix (containing TdT enzyme and BrdUTP)

-

Antibody against BrdU conjugated to a fluorescent dye

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with the test compound.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TdT reaction mix to label the fragmented DNA.

-

Incubate with the fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the apoptotic cells using a fluorescence microscope.

Conclusion

14-Anhydrodigitoxigenin, as a derivative of digitoxigenin, holds promise as a potential therapeutic agent, particularly in the context of cancer. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and the subsequent induction of apoptosis. While direct quantitative data for this specific compound is currently limited, the potent anti-cancer effects of related digitoxigenin derivatives underscore the therapeutic potential of this class of molecules. Further research is warranted to fully elucidate the pharmacological profile of 14-anhydrodigitoxigenin and to explore its efficacy in preclinical cancer models. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. Cytotoxicity of AMANTADIG - a semisynthetic digitoxigenin derivative - alone and in combination with docetaxel in human hormone-refractory prostate cancer cells and its effect on Na+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 14-Anhydrodigitoxigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin is a key derivative of digitoxigenin, a cardiac glycoside with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the synthesis of 14-anhydrodigitoxigenin, focusing on the core chemical transformation: the dehydration of digitoxigenin. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data. The information is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-derived compounds, have long been a cornerstone in the treatment of various heart conditions. Digitoxigenin, the aglycone of digitoxin, is a prominent member of this family and serves as a versatile starting material for the synthesis of numerous derivatives with modified biological activities. Among these, 14-anhydrodigitoxigenin is a significant analog, characterized by the introduction of a double bond between carbons 14 and 15 through the elimination of the hydroxyl group at the C14 position. This structural modification is of considerable interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents with potentially altered toxicity and pharmacodynamic profiles.

This guide focuses on the chemical synthesis of 14-anhydrodigitoxigenin from its readily available precursor, digitoxigenin. The core of this process is a dehydration reaction, a fundamental transformation in organic chemistry.

Synthesis Pathway

The primary pathway for the synthesis of 14-anhydrodigitoxigenin involves the acid-catalyzed or reagent-mediated dehydration of digitoxigenin. The tertiary hydroxyl group at the C14 position is susceptible to elimination under appropriate conditions, leading to the formation of a carbon-carbon double bond.

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in a suitable solvent, such as pyridine. Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction and can also facilitate the reaction as a catalyst. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes elimination to yield the desired alkene.

The overall transformation can be depicted as follows:

Figure 1: General synthesis pathway for 14-anhydrodigitoxigenin from digitoxigenin.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of 14-anhydrodigitoxigenin from digitoxigenin using thionyl chloride and pyridine.

3.1. Materials and Reagents

-

Digitoxigenin (Starting Material)

-

Thionyl Chloride (SOCl₂), freshly distilled

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

3.2. Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve digitoxigenin (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, slowly add freshly distilled thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution. The addition should be performed carefully to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 14-anhydrodigitoxigenin.

Figure 2: Experimental workflow for the synthesis of 14-anhydrodigitoxigenin.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 14-anhydrodigitoxigenin. Please note that yields can vary depending on the reaction scale and purity of reagents.

| Parameter | Value |

| Starting Material | Digitoxigenin |

| Molecular Formula | C₂₃H₃₄O₄ |

| Molecular Weight | 374.52 g/mol |

| Product | 14-Anhydrodigitoxigenin |

| Molecular Formula | C₂₃H₃₂O₃ |

| Molecular Weight | 356.50 g/mol |

| Typical Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | Varies based on purity |

Characterization Data

The structure of the synthesized 14-anhydrodigitoxigenin should be confirmed by spectroscopic methods.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone and the butenolide ring. A key indicator of successful dehydration is the appearance of a new olefinic proton signal corresponding to the C15-H, and the disappearance of the signal associated with the C14-hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the new double bond with two additional sp²-hybridized carbon signals in the olefinic region (typically δ 110-150 ppm) and the absence of the carbon signal corresponding to C14 bearing the hydroxyl group.

5.2. Mass Spectrometry (MS)

The mass spectrum of 14-anhydrodigitoxigenin should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 356.50 g/mol .

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show the absence of a broad O-H stretching band (around 3400 cm⁻¹) from the tertiary alcohol of digitoxigenin. Characteristic peaks for the C=C double bond in the butenolide ring and the newly formed C=C bond in the steroid core, as well as the C=O stretch of the lactone, will be present.

Safety Considerations

-

Digitoxigenin and its derivatives are highly toxic. Handle these compounds with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Thionyl chloride is a corrosive and lachrymatory reagent. It reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.

-

Pyridine is a flammable and harmful liquid. Use it in a well-ventilated area.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

The synthesis of 14-anhydrodigitoxigenin from digitoxigenin via dehydration is a straightforward yet crucial transformation for the exploration of novel cardiac glycoside analogs. This guide has provided a detailed protocol, along with essential data and safety information, to facilitate the successful synthesis and characterization of this important compound. The ability to efficiently produce 14-anhydrodigitoxigenin opens avenues for further derivatization and biological evaluation, contributing to the ongoing development of new therapeutic agents.

14-Anhydrodigitoxigenin derivatives and analogs

An In-Depth Technical Guide to 14-Anhydrodigitoxigenin Derivatives and Analogs for Researchers and Drug Development Professionals

Executive Summary

14-Anhydrodigitoxigenin, a derivative of the well-known cardiac glycoside digitoxigenin, represents a core structure for the development of novel therapeutic agents. Characterized by the absence of the C14-hydroxyl group and the presence of a C14-C15 double bond, this scaffold and its analogs have garnered significant interest for their distinct biological profiles. While classical cardiac glycosides are primarily known for their cardiotonic effects mediated by the inhibition of the Na+/K+-ATPase pump, research into their derivatives has unveiled potent anticancer activities. This guide provides a comprehensive technical overview of 14-anhydrodigitoxigenin derivatives and analogs, focusing on their synthesis, structure-activity relationships (SAR), mechanism of action, and biological evaluation. It is intended to serve as a foundational resource for researchers engaged in the exploration of this promising class of compounds.

The Cardenolide Core and the Significance of the C-14 Position

Cardenolides, such as digitoxigenin, are a class of naturally occurring steroids that feature a unique five-membered lactone ring at the C-17 position and a cis-fusion of the C/D rings. The substituent at the C-14 position is a critical determinant of biological activity. The 14β-hydroxy group, characteristic of potent cardiac glycosides, is believed to play a crucial role in binding to the Na+/K+-ATPase receptor, potentially through hydrogen bonding.[1][2][3]

The removal of this hydroxyl group to form the 14,15-ene (anhydro) structure fundamentally alters the molecule's stereochemistry and electronic properties, leading to a modified pharmacological profile. While some activity at the Na+/K+-ATPase is retained, derivatives of 14-anhydrodigitoxigenin often exhibit different potencies and can engage other cellular pathways, making them attractive candidates for indications beyond heart failure, particularly in oncology.

Primary Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target for cardenolides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.[4] Inhibition of this pump by compounds like 14-anhydrodigitoxigenin leads to a cascade of downstream events.

Signaling Pathway of Na+/K+-ATPase Inhibition

-

Binding: The derivative binds to the extracellular α-subunit of the Na+/K+-ATPase.[4]

-

Inhibition: The pump's ion-translocating function is inhibited.

-

Ion Gradient Disruption: This leads to an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i).

-

Calcium Influx: The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium ([Ca2+]i).

-

Downstream Effects: The rise in [Ca2+]i triggers various signaling pathways that can lead to effects such as increased cardiac contractility (inotropic effect) and, in cancer cells, the activation of apoptotic pathways and cell cycle arrest.

Synthesis of 14-Anhydrodigitoxigenin Derivatives

The synthesis of 14-anhydrodigitoxigenin derivatives typically starts from commercially available cardiac glycosides like digitoxin or digitoxigenin. The key step involves the dehydration of the 14β-hydroxy group, which can be achieved under acidic conditions. Subsequent modifications can be made at various positions, most commonly at the 3β-hydroxy group, to generate a library of analogs for SAR studies.

Structure-Activity Relationship (SAR)

The biological activity of 14-anhydrodigitoxigenin analogs is highly dependent on their structural features. SAR studies aim to correlate specific chemical modifications with changes in potency and efficacy.

-

C-14/C-15 Unsaturation: The anhydro double bond is a key feature. While it reduces the classic cardiotonic potency compared to the 14β-hydroxy parent compound, it is often essential for the enhanced anticancer activities observed in many derivatives.

-

C-3 Position: The 3β-hydroxy group is a common site for modification. Introducing different ester or ether linkages can modulate the compound's lipophilicity, cell permeability, and overall activity.

-

C-17 Lactone Ring: The unsaturated butenolide ring at C-17 is generally considered crucial for binding to the Na+/K+-ATPase. Modifications that alter its structure or electronics often lead to a significant loss of activity.

-

Steroid A/B/C/D Rings: The cis-fusion of the A/B and C/D rings is a conserved feature of active cardenolides. Analogs with a trans-fusion at the C/D rings, for instance, show a dramatic decrease in activity, highlighting the importance of the overall molecular shape for receptor fit.

Quantitative Biological Data

Table 1: Na+/K+-ATPase Inhibition Data

The inhibitory activity of cardenolide derivatives against the Na+/K+-ATPase is a primary measure of their on-target effect. The data shows that while 14-anhydrodigitoxigenin is less potent than its parent compound, it still retains inhibitory activity.

| Compound | Target/Enzyme | Concentration | % Inhibition | Ki Value | Source |

| 14-Anhydrodigitoxigenin | Guinea pig heart Na+/K+-ATPase | 10 µM | 15% | - | |

| Digitoxigenin | Na+/K+-ATPase | - | - | 176 nM | |

| Digitoxin | Na+/K+-ATPase | - | - | 167 nM | |

| Digoxin | Na+/K+-ATPase | - | - | 147 nM | |

| Ouabain | Na+/K+-ATPase | - | - | 89 nM |

Note: Lower Ki values indicate higher binding affinity and potency.

Table 2: In Vitro Anticancer Activity (IC50 Values)

Many cardiac glycoside derivatives have demonstrated potent anticancer effects. Their ability to inhibit Na+/K+-ATPase can lead to immunogenic cell death and suppression of immune checkpoints like IDO1.

| Compound | Cell Line | Cancer Type | IC50 Value | Source |

| Ouabain | MDA-MB-231 | Breast Cancer | 89 nM | |

| Digoxin | MDA-MB-231 | Breast Cancer | ~164 nM | |

| Ouabain | A549 | Lung Cancer | 17 nM | |

| Digoxin | A549 | Lung Cancer | 40 nM | |

| Compound 13b * | HCT-116 | Colon Cancer | 7.32 µM |

*Compound 13b is a 14-deoxyandrographolide derivative, included for context on related steroid-like structures with anticancer activity.

Key Experimental Protocols

General Synthesis of a 3-O-Acetyl-14-Anhydrodigitoxigenin Analog

This protocol is a representative example based on standard organic chemistry techniques.

-

Dehydration: Dissolve digitoxigenin in glacial acetic acid. Add a catalytic amount of a strong acid (e.g., H2SO4 or HCl). Heat the reaction mixture under reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture, pour it into ice water, and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield crude 14-anhydrodigitoxigenin.

-

Acetylation: Dissolve the crude product in dichloromethane and add acetic anhydride and a base catalyst (e.g., pyridine or triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Quench the reaction with water and extract the product. Purify the final compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 3-O-acetyl-14-anhydrodigitoxigenin.

Na+/K+-ATPase Inhibition Assay

This enzymatic assay measures the compound's ability to inhibit the hydrolysis of ATP by purified Na+/K+-ATPase.

-

Enzyme Preparation: Use a commercially available or purified preparation of Na+/K+-ATPase from a relevant tissue source (e.g., pig kidney or guinea pig heart).

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP at physiological pH.

-

Incubation: Add varying concentrations of the test compound (e.g., 14-anhydrodigitoxigenin analog) to the reaction mixture. Add the enzyme preparation to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Quantification: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method like the malachite green assay.

-

Data Analysis: Compare the results to a control (no inhibitor) and a positive control (e.g., ouabain). Calculate the percentage inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity (MTT) Assay

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the IC50 value.

Conclusion and Future Directions

14-Anhydrodigitoxigenin and its analogs constitute a versatile chemical scaffold with significant therapeutic potential. While their inhibitory action on the Na+/K+-ATPase remains a central mechanism, the full spectrum of their biological activities, particularly in the context of cancer, is still being elucidated. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel analogs with modifications at less-explored positions to improve potency and selectivity.

-

Elucidating Mechanisms: Investigating downstream signaling pathways beyond Na+/K+-ATPase inhibition to identify new targets and understand the basis for their anticancer effects.

-

Improving Pharmacokinetics: Optimizing drug-like properties (solubility, stability, bioavailability) to advance promising leads toward in vivo studies and potential clinical development.

This technical guide provides a solid framework for professionals entering this field, summarizing the key data, protocols, and conceptual models necessary for the rational design and evaluation of new 14-anhydrodigitoxigenin-based therapeutic agents.

References

14-Anhydrodigitoxigenin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroids known for their potent effects on cardiac muscle. As a derivative of digitoxin, 14-Anhydrodigitoxigenin is characterized by the absence of the hydroxyl group at the 14β position, a structural feature that significantly influences its biological activity. This technical guide provides a comprehensive overview of 14-Anhydrodigitoxigenin, focusing on its core characteristics as a cardenolide, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Core Concepts: The Cardenolide Structure and Na+/K+-ATPase Inhibition

Cardenolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium and increased cardiac contractility.

The structure of 14-Anhydrodigitoxigenin, like other cardenolides, consists of a steroid nucleus with a five-membered lactone ring at the C17 position. However, the defining feature of 14-Anhydrodigitoxigenin is the double bond between C14 and C15, resulting from the formal dehydration of the 14β-hydroxyl group present in its parent compound, digitoxigenin. This structural modification is known to reduce its binding affinity for the Na+/K+-ATPase compared to digitoxigenin.

Quantitative Data

Table 1: Inhibition of Na+/K+-ATPase Activity

| Compound | Enzyme Source | Concentration | % Inhibition |

| 14-Anhydrodigitoxigenin | Guinea pig heart | 10 µM | 15%[1] |

Table 2: Cytotoxicity of Digitoxigenin and Related Cardenolides in Human Cancer Cell Lines (for reference)

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 |

| Ouabain | MDA-MB-231 | Breast Cancer | 89 |

| Digoxin | MDA-MB-231 | Breast Cancer | ~164 |

| Ouabain | A549 | Lung Cancer | 17 |

| Digoxin | A549 | Lung Cancer | 40 |

Note: The IC50 values in Table 2 are for digitoxin, ouabain, and digoxin, and are provided as a reference to the general cytotoxicity of cardenolides.[2] Specific IC50 values for 14-Anhydrodigitoxigenin are a key area for future research.

Experimental Protocols

Protocol 1: Synthesis of 14-Anhydrodigitoxigenin from Digitoxigenin

This protocol describes a general method for the dehydration of the tertiary alcohol at the 14β position of digitoxigenin.

Materials:

-

Digitoxigenin

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve digitoxigenin in anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled digitoxigenin solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 14-Anhydrodigitoxigenin.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of 14-Anhydrodigitoxigenin.

Protocol 2: Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 14-Anhydrodigitoxigenin on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or guinea pig heart)

-

14-Anhydrodigitoxigenin

-

Ouabain (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂)

-

ATP solution

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of 14-Anhydrodigitoxigenin and ouabain in the assay buffer.

-

In a 96-well plate, add the purified Na+/K+-ATPase enzyme to each well.

-

Add the different concentrations of 14-Anhydrodigitoxigenin or ouabain to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the amount of Pi released based on a standard curve.

-

Determine the percentage of inhibition for each concentration of 14-Anhydrodigitoxigenin and calculate the IC50 value.

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of 14-Anhydrodigitoxigenin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

14-Anhydrodigitoxigenin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 14-Anhydrodigitoxigenin and incubate for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol details the investigation of the effects of 14-Anhydrodigitoxigenin on key signaling pathways, such as PI3K/Akt and MAPK.

Materials:

-

Cancer cell line of interest

-

14-Anhydrodigitoxigenin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat the cells with 14-Anhydrodigitoxigenin for the desired time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways

While specific studies on the signaling pathways affected by 14-Anhydrodigitoxigenin are limited, it is hypothesized to modulate pathways downstream of Na+/K+-ATPase inhibition, similar to other cardenolides. These include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and apoptosis.

Caption: Putative signaling pathway of 14-Anhydrodigitoxigenin.

Conclusion and Future Directions

14-Anhydrodigitoxigenin represents an interesting cardenolide for further investigation. While its reduced affinity for Na+/K+-ATPase compared to digitoxigenin is established, a comprehensive understanding of its pharmacological profile is lacking. Future research should focus on:

-

Detailed Cytotoxicity Screening: Determining the IC50 values of 14-Anhydrodigitoxigenin across a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by 14-Anhydrodigitoxigenin in different cellular contexts.

-

In Vivo Efficacy: Evaluating the anti-tumor and other pharmacological effects of 14-Anhydrodigitoxigenin in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating further derivatives of 14-Anhydrodigitoxigenin to optimize its biological activity and therapeutic potential.

This technical guide provides a foundational framework for researchers to design and execute studies that will further illuminate the therapeutic potential of 14-Anhydrodigitoxigenin.

References

14-Anhydrodigitoxigenin and its Inhibition of Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardenolide, a type of steroid, and a derivative of digitoxin. Like other cardiac glycosides, it is known to interact with and inhibit the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This inhibition disrupts cellular ion homeostasis and can trigger a cascade of downstream signaling events. This technical guide provides an in-depth overview of the inhibition of Na+/K+-ATPase by 14-Anhydrodigitoxigenin, including available quantitative data, detailed experimental protocols for assessing this inhibition, and a visualization of the key signaling pathways involved.

Quantitative Data on Na+/K+-ATPase Inhibition

Direct quantitative data on the inhibitory potency of 14-Anhydrodigitoxigenin on Na+/K+-ATPase is limited in publicly available literature. However, existing research provides a key data point and allows for comparison with structurally related compounds.

Table 1: Na+/K+-ATPase Inhibition by 14-Anhydrodigitoxigenin and Related Cardenolides

| Compound | Concentration | % Inhibition | Enzyme Source | Reference |

| 14-Anhydrodigitoxigenin | 10 µM | 15% | Guinea pig heart | [1] |

| Digitoxigenin | - | IC50: 26 ± 15 nM | Pig kidney | [2] |

| Digoxin | - | IC50: ~164 nM | Human breast cancer cells (MDA-MB-231) | [3] |

| Ouabain | - | IC50: 89 nM | Human breast cancer cells (MDA-MB-231) | [3] |

| Ouabain | - | IC50: 17 nM | Human lung cancer cells (A549) | [3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data for digoxin and ouabain on cancer cell lines reflect the overall cellular response to Na+/K+-ATPase inhibition.

The available data indicates that 14-Anhydrodigitoxigenin is an inhibitor of Na+/K+-ATPase, though its potency relative to other well-characterized cardiac glycosides like digitoxigenin and digoxin requires further investigation. The structural difference, specifically the 14,15-double bond in 14-Anhydrodigitoxigenin, likely influences its binding affinity and inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of Na+/K+-ATPase by 14-Anhydrodigitoxigenin.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

a. Materials and Reagents:

-

Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, pig kidney, or rat brain).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

Substrate: 10 mM ATP solution.

-

Test Compound: 14-Anhydrodigitoxigenin stock solution in a suitable solvent (e.g., DMSO).

-

Positive Control: Ouabain stock solution.

-

Malachite Green Reagent: For the detection of inorganic phosphate.

-

96-well microplate.

b. Experimental Workflow:

Caption: Workflow for the colorimetric Na+/K+-ATPase activity assay.

c. Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer.

-

10 µL of various concentrations of 14-Anhydrodigitoxigenin, ouabain (positive control), or vehicle (negative control).

-

10 µL of the diluted Na+/K+-ATPase solution.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined empirically.

-

Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.

-

Measurement: After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay measures the binding affinity of 14-Anhydrodigitoxigenin to Na+/K+-ATPase by competing with a radiolabeled ligand, typically [3H]ouabain.

a. Materials and Reagents:

-

Enzyme Source: Purified Na+/K+-ATPase.

-

Radioligand: [3H]ouabain.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM Tris-phosphate.

-

Test Compound: A range of concentrations of unlabeled 14-Anhydrodigitoxigenin.

-

Wash Buffer: Ice-cold binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

b. Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Uses of 14-Anhydrodigitoxigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Anhydrodigitoxigenin, a cardenolide and a derivative of digitoxin, is emerging as a compound of significant interest for its potential therapeutic applications beyond its traditional association with cardiac effects. This technical guide provides an in-depth overview of the current understanding of 14-Anhydrodigitoxigenin, with a focus on its anticancer properties. The core mechanism of action revolves around the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis and the suppression of cancer cell proliferation and migration. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions. However, recent research has unveiled their potential as potent anticancer agents. 14-Anhydrodigitoxigenin, a derivative of digitoxin, is one such molecule that has demonstrated promising cytotoxic effects against various cancer cell lines. Its primary molecular target is the α-subunit of the Na+/K+-ATPase pump. Disruption of this pump's function leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations, which in turn affects intracellular calcium levels and triggers a variety of signaling pathways that can culminate in programmed cell death. This guide aims to provide a comprehensive technical resource for researchers exploring the therapeutic potential of 14-Anhydrodigitoxigenin.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of 14-Anhydrodigitoxigenin and its parent compound, digitoxin. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Na+/K+-ATPase Inhibitory Activity

| Compound | Concentration (µM) | % Inhibition | Enzyme Source | Reference |

| 14-Anhydrodigitoxigenin | 10 | 15 | Guinea pig heart | [1] |

Table 2: In Vitro Anticancer Activity of Digitoxin (as a reference)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K-562 | Leukemia | 6.4 ± 0.4 | [2] |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [2][3] |

| A549 | Lung Adenocarcinoma | 10 ± 1 (for a highly active analogue) | [4] |

Signaling Pathways

The inhibition of Na+/K+-ATPase by 14-Anhydrodigitoxigenin initiates a complex network of intracellular signaling events. These pathways are critical in mediating the compound's anticancer effects.

Core Mechanism: Na+/K+-ATPase Inhibition and Ion Imbalance

The primary event is the binding of 14-Anhydrodigitoxigenin to the Na+/K+-ATPase pump, leading to its inhibition. This disrupts the electrochemical gradient across the cell membrane.

Figure 1: Inhibition of Na+/K+-ATPase by 14-Anhydrodigitoxigenin and subsequent ion imbalance.

Downstream Signaling Cascades

The altered intracellular ion concentrations, particularly the rise in calcium, act as second messengers, activating several downstream signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. These include the Src kinase, EGFR, MAPK, and PI3K/Akt pathways.

Figure 2: Key downstream signaling pathways affected by Na+/K+-ATPase inhibition.

Induction of Apoptosis

The culmination of these signaling events is often the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Figure 3: Simplified overview of apoptosis induction pathways.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of 14-Anhydrodigitoxigenin. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Synthesis of 14-Anhydrodigitoxigenin

A common route for the synthesis of 14-anhydrodigitoxigenin involves the dehydration of digitoxigenin. A general approach is outlined below, adapted from principles of steroid chemistry.

Workflow:

Figure 4: General workflow for the synthesis of 14-Anhydrodigitoxigenin.

Protocol:

-

Dissolve digitoxigenin in a suitable anhydrous solvent such as pyridine under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, dropwise with stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) while monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding ice-cold water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 14-Anhydrodigitoxigenin.

Na+/K+-ATPase Activity Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2).

-

Isolate membrane fractions containing Na+/K+-ATPase from a suitable source (e.g., tissue homogenate or cultured cells).

-

Pre-incubate the membrane fraction with varying concentrations of 14-Anhydrodigitoxigenin for a specified time at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution of malachite green and ammonium molybdate in acid.

-

After a color development period, measure the absorbance at a wavelength of 620-650 nm.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.

-

The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) represents the Na+/K+-ATPase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of 14-Anhydrodigitoxigenin on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 14-Anhydrodigitoxigenin and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with 14-Anhydrodigitoxigenin at the desired concentration and for the appropriate time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

14-Anhydrodigitoxigenin demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. Its well-defined primary target, the Na+/K+-ATPase, and the subsequent modulation of critical signaling pathways provide a strong rationale for its further investigation. Future research should focus on:

-

Comprehensive Screening: Determining the IC50 values of 14-Anhydrodigitoxigenin across a broad panel of cancer cell lines to identify sensitive cancer types.

-

In Vivo Studies: Evaluating the efficacy and safety of 14-Anhydrodigitoxigenin in preclinical animal models of cancer.

-

Mechanism of Action: Further elucidating the specific downstream signaling events and molecular players involved in 14-Anhydrodigitoxigenin-induced apoptosis.

-

Combination Therapies: Investigating the potential synergistic effects of 14-Anhydrodigitoxigenin with existing chemotherapeutic agents.

This technical guide provides a foundational resource for researchers embarking on the study of this promising compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic potential of 14-Anhydrodigitoxigenin.

References

- 1. EGFR-RAS-MAPK signaling is confined to the plasma membrane and associated endorecycling protrusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grupo.us.es [grupo.us.es]

- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

14-Anhydrodigitoxigenin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Anhydrodigitoxigenin is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recently, there has been growing interest in the potential of cardiac glycosides as anti-cancer agents. These compounds are known to interact with the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. Disruption of this pump's function can trigger a cascade of events leading to cell death, making it a promising target for cancer therapy. This technical guide provides a comprehensive overview of the available research on the effects of 14-Anhydrodigitoxigenin and related cardiac glycosides on cancer cell lines, with a focus on its mechanism of action, cytotoxic effects, and the signaling pathways involved.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides, including presumably 14-Anhydrodigitoxigenin, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. Elevated intracellular calcium levels can trigger various downstream signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells. Molecular docking studies with related compounds like digoxin have provided insights into the potential binding interactions with Na+/K+-ATPase, highlighting the importance of specific structural features for its inhibitory activity.[1][2]

Cytotoxicity of Related Cardiac Glycosides in Cancer Cell Lines

While specific quantitative data for 14-Anhydrodigitoxigenin is limited in publicly available literature, studies on its parent compound, digitoxin, and other related cardiac glycosides provide valuable insights into its potential anti-cancer activity.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 nM | [3] |

| Digitoxin | K-562 (Leukemia) | 6.4 ± 0.4 nM | |

| Digoxin | K-562 (Leukemia) | 28.2 ± 2.9 nM | |

| Ouabain | MDA-MB-231 (Breast Cancer) | 89 nM | |

| Digoxin | MDA-MB-231 (Breast Cancer) | ~164 nM | |

| Ouabain | A549 (Lung Cancer) | 17 nM | |

| Digoxin | A549 (Lung Cancer) | 40 nM | |

| Digitoxigenin Neoglycoside (Dg18) | A549 (Lung Cancer) | 10 ± 1 nM |

This table summarizes the IC50 values of cardiac glycosides structurally related to 14-Anhydrodigitoxigenin in various human cancer cell lines.

Signaling Pathways Implicated in Cardiac Glycoside-Induced Apoptosis

The induction of apoptosis by cardiac glycosides is a complex process involving multiple signaling pathways. The disruption of ion homeostasis following Na+/K+-ATPase inhibition is a key initiating event.

Caption: Proposed signaling cascade initiated by 14-Anhydrodigitoxigenin.

Studies on related compounds suggest that the apoptotic process is mediated through the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS) production, release of cytochrome c, and subsequent activation of caspases, which are key executioners of apoptosis.

Experimental Protocols

To facilitate further research into the anti-cancer properties of 14-Anhydrodigitoxigenin, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

14-Anhydrodigitoxigenin (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 14-Anhydrodigitoxigenin and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cancer cells with 14-Anhydrodigitoxigenin as described for the MTT assay.

-

Harvest the cells and lyse them using RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

Caption: Key steps in the Western Blotting workflow.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with 14-Anhydrodigitoxigenin.

-

Harvest the cells by trypsinization or scraping and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions